6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound recognized for its potential applications in scientific research. It is classified as a pyrimidine derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 347.3 g/mol.
The synthesis of 6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can be approached through various methods, often involving multi-step organic reactions. One common method includes the reaction of appropriate pyrimidine and quinazoline derivatives under controlled conditions to ensure the formation of the desired compound.
The synthesis typically involves:
The molecular structure of 6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can be represented using various structural formulas:
InChI=1S/C19H14FN5O/c1-11-14-4-2-3-5-15(14)22-18(21-11)25-19-23-16(10-17(26)24-19)12-6-8-13(20)9-7-12/h2-10H,1H3,(H2,21,22,23,24,25,26)
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F.
The compound's complexity rating is 599, indicating a relatively intricate structure that may influence its biological activity and interactions with other molecules.
The compound can participate in various chemical reactions typical for pyrimidine derivatives:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the amino groups.
The mechanism of action for 6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves interactions at the molecular level with specific biological targets:
Further studies are required to elucidate its precise mechanism and identify specific targets within biological systems.
The purity level is commonly around 95%, which is essential for research applications.
6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has several scientific uses:
This compound represents a significant area of interest within pharmaceutical research due to its structural complexity and potential therapeutic applications.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2